molecular formula C14H9N3O4S B2416465 N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-furamide CAS No. 313404-12-5

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-furamide

Cat. No. B2416465
CAS RN: 313404-12-5
M. Wt: 315.3
InChI Key: WQRQAAQBWATKQO-UHFFFAOYSA-N
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Description

“N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-furamide” is a complex organic compound that contains several functional groups and structural features, including a nitrophenyl group, a thiazole ring, and a furamide moiety . These features suggest that it could have interesting chemical and biological properties.


Synthesis Analysis

While the exact synthesis of this compound isn’t available, similar compounds are often synthesized through condensation reactions or substitution reactions involving the corresponding amines, acids, or halides .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, a nitrophenyl group, and a furamide moiety. The presence of these groups could influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the nitro group is electron-withdrawing, which could make the compound more reactive towards nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by its functional groups .

Scientific Research Applications

Antibacterial and Antifungal Activity

  • N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-furamide has been explored for its antibacterial and antifungal properties. Makino (1962) synthesized compounds in this class and found them effective against certain bacteria and fungi, particularly Trichophyton asteroides and Aspergillus fumigatus, though less effective against other fungi (Makino, 1962).

Adenosine Receptors Selectivity

  • Inamdar et al. (2013) studied analogues of N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-furamide for their binding affinity at adenosine receptor subtypes. They identified compounds with potent and selective adenosine receptor ligands, highlighting the significance of the thiazole-linked furamide for high adenosine receptor affinity (Inamdar et al., 2013).

Anti-Leishmanial Activity

  • A study by Dias et al. (2015) synthesized new nitroaromatic compounds, including variants of N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-furamide, and evaluated their anti-leishmanial activity. The presence of the electroactive nitro group was crucial for biological activity, indicating potential as an anti-leishmanicidal drug (Dias et al., 2015).

Material Science Applications

  • Javadi et al. (2015) developed high-refractive-index polyamides using compounds including N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-furamide. These polymers exhibited high heat resistance and transparency, indicating their utility in material sciences (Javadi et al., 2015).

Anticandidal and Anticancer Agents

  • Altıntop et al. (2014) synthesized thiazolyl hydrazone derivatives of N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-furamide and evaluated their anticandidal activity. Some compounds showed promising activity against Candida utilis and anticancer effects on MCF-7 cancer cells (Altıntop et al., 2014).

Anticancer Research

  • Research by Ravinaik et al. (2021) on substituted N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-furamide compounds showed moderate to excellent anticancer activity against various cancer cell lines, surpassing the reference drug etoposide in some cases (Ravinaik et al., 2021).

Antibacterial and Antifungal Properties

  • A study by Bikobo et al. (2017) synthesized N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and found some to have potent antibacterial and antifungal properties, outperforming reference drugs against certain pathogens (Bikobo et al., 2017).

Antimicrobial Activity

  • Chawla (2016) synthesized thiazole derivatives with antimicrobial activity. The study indicated that electron-donating groups like hydroxyl and amino on the phenyl ring enhanced antimicrobial activity (Chawla, 2016).

Future Directions

Given the lack of information on “N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-furamide”, future research could focus on synthesizing the compound and studying its properties and potential applications. This could include investigating its biological activity, determining its physical and chemical properties, and assessing its safety profile .

properties

IUPAC Name

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O4S/c18-13(12-5-2-6-21-12)16-14-15-11(8-22-14)9-3-1-4-10(7-9)17(19)20/h1-8H,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRQAAQBWATKQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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